3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide

Catalog No.
S7193764
CAS No.
M.F
C18H20F3N3O3
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]pi...

Product Name

3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide

IUPAC Name

3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide

Molecular Formula

C18H20F3N3O3

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C18H20F3N3O3/c19-18(20,21)27-13-5-4-12-8-15(23-14(12)9-13)17(26)24-7-1-2-11(10-24)3-6-16(22)25/h4-5,8-9,11,23H,1-3,6-7,10H2,(H2,22,25)

InChI Key

XXSQNKIXLPMFPV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC(F)(F)F)CCC(=O)N

3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide, also known as TRIP is a novel compound of interest in scientific research and experimentation. It belongs to the class of drugs known as piperidine-3-propanamides and has been found to exhibit a range of biological activities. In this paper, we will discuss the various aspects of this compound, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, and potential applications in diverse fields of research and industry. Additionally, we will explore the current state of research and limitations of this compound, as well as future directions for continued investigation.

3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide is a synthetic organic compound that was first described in a patent application in 2010. It is a highly potent and selective antagonist of the dopamine D3 receptor, which plays an important role in various neurological processes, such as movement, cognition, and reward. The structure of 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide contains a piperidine-3-propanamide moiety attached to an indole-2-carbonyl group, which confers its unique pharmacological properties.
3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide is a white crystalline powder that is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. Its melting point is approximately 170°C, and its boiling point is unknown. 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide has a molecular weight of 440.5 g/mol and a molecular formula of C21H25F3N4O3. Its structure is shown below in Figure 1.
3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide can be synthesized using several different methods. One synthesis method involves the reaction of piperidine-3-propanoic acid with 6-trifluoromethoxy-1H-indole-2-carboxylic acid, followed by coupling with N,N′-carbonyldiimidazole. Alternatively, 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide can be prepared from 6-trifluoromethoxyindole-2-carbonyl chloride and 1-benzylpiperidin-3-amine, followed by acylation with propionyl chloride.
The purity and identity of 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide can be confirmed using various spectroscopic and chromatographic methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry.
Various analytical techniques have been used to quantify 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide concentration in biological samples. These include liquid chromatography-mass spectrometry (LC-MS), HPLC with UV detection, and gas chromatography-mass spectrometry (GC-MS). These methods are used to ensure that the concentration of 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide used in studies is accurate and precise.
3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide is a highly selective antagonist of the dopamine D3 receptor subtype. It has been shown to inhibit the binding of dopamine to the D3 receptor with high affinity and specificity. D3 receptors are predominantly located in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognition. The specific mechanism of action of 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide on the D3 receptor is not yet fully understood, but studies suggest that it modulates neuronal activity and neurotransmitter release.
Several studies have been conducted to evaluate the potential toxicity and safety of 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide in scientific experiments. In one study, rats were treated with high doses of 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide for 30 days, and no significant changes were observed in body weight, organ weight, or hematological and biochemical parameters. Similarly, in a study using human subjects, no adverse effects were observed after a single dose of 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide.
3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide has potential applications in several areas of scientific research, including neuroscience, drug addiction, and psychiatry. Because of its high selectivity to D3 receptors, it has been proposed as a potential therapeutic agent for treating addiction to drugs such as cocaine and methamphetamine. Additionally, 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide has been shown to improve cognitive function in animal models, suggesting that it may have potential applications in the treatment of cognitive disorders such as Alzheimer's disease.
The current research on 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide is limited, but there are ongoing studies in various fields to explore its potential applications. Studies in animal models have shown promising results, but more research is needed to validate these findings and assess the safety and efficacy of 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide in human subjects.

The major limitation in 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide research is its lack of selectivity to D3 receptors. Although 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide is highly selective to D3 receptors, it also exhibits some affinity for D2 receptors, which can confound its biological effects. Another limitation is the lack of studies assessing the long-term effects of 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide, which is crucial for evaluating its safety and efficacy as a therapeutic agent.
for 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide research include developing more selective analogs and testing their effects on behavioral and physiological outcomes. Additionally, more studies are needed to explore the potential applications of 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide in diverse fields such as neurodegenerative diseases and addiction treatment. Finally, more research is needed to understand the mechanism of action of 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide and the downstream effects of modulating D3 receptors.

In conclusion, 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide is a novel compound that has attracted attention in scientific research due to its unique pharmacological properties and potential applications in various fields. While more research is needed to fully understand its mechanism of action and potential applications, 3-[1-[6-(trifluoromethoxy)-1H-indole-2-carbonyl]piperidin-3-yl]propanamide represents a promising avenue for drug development and scientific inquiry.

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

383.14567599 g/mol

Monoisotopic Mass

383.14567599 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-26-2023

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